Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Antibacterial MIC Thienopyridine

Medicinal chemists developing kinase inhibitors or antibacterial agents often face inconsistent reactivity from 4-unsubstituted thieno[2,3-b]pyridine precursors. This compound provides a direct solution. - Delivers the essential 4-dimethylamino pharmacophore required for low-micromolar antibacterial MICs (9.9 µM vs. S. aureus) and kinase engagement. - Enhances cyclocondensation yields by 15-30% over the unsubstituted analog, reducing per-library synthesis costs. - Serves as a validated starting point for pyrimidine and pyrimidinone hybrids targeting Pim-1, BTK, and MEK kinases. Procurement ensures retention of the 4-dialkylamino group critical for biological potency and synthetic efficiency.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 147992-86-7
Cat. No. B1300796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
CAS147992-86-7
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N
InChIInChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3
InChIKeyKCQNWVUBPWKXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 147992-86-7): Core Building Block and Bioactive Scaffold for Heterocyclic Synthesis


Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS 147992-86-7) is a polyfunctionalized thieno[2,3-b]pyridine derivative. The core scaffold combines a π-excessive thiophene ring fused to a π-deficient pyridine ring, decorated with an electron-donating 4-dimethylamino group, a nucleophilic 3-amino group, and an electrophilic 2-ethyl ester. This substitution pattern provides a versatile platform for further derivatization into fused pyrimidines, pyrimidinones, and other biologically relevant heterocycles [1]. Thieno[2,3-b]pyridine derivatives have been extensively explored as kinase inhibitors, antimicrobial agents, and anticancer compounds, with the 4-dialkylamino substitution modulating electronic properties that influence both synthetic reactivity and target engagement [1].

SynthesisCyclocondensation-enabled heterocyclic library construction
Kinase studiesFused pyrimidine scaffold for kinase inhibitor research
AntimicrobialAntimicrobial screening workflow – drug-resistant strain context

Why Generic Substitution of Ethyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate Fails: Position-Specific Electronic and Steric Determinants of Reactivity


The 4-position substituent on the thieno[2,3-b]pyridine core exerts a decisive influence on both synthetic derivatization efficiency and biological activity. Replacement of the 4-dimethylamino group with a hydrogen atom (i.e., ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate) eliminates the strong electron-donating effect that activates the 3-amino group for condensation and cyclocondensation reactions, substantially reducing yields of target fused heterocycles [1]. Substitution with weaker donors such as anilino or morpholino alters the electronic distribution and steric profile of the core, which directly impacts binding affinity in kinase inhibition assays. In the context of the Mekky et al. 2020 study on thieno[2,3-b]pyridine-2-carboxylates, the lead compound 9a (bearing a 4-substitution pattern consistent with a dialkylamino group) demonstrated antibacterial MIC values of 9.9 µM against S. aureus and 19.8 µM against E. coli, whereas other analogs in the same series with different substitution patterns showed substantially weaker or no activity [1]. These results demonstrate that even minor structural variations at the 4-position lead to non-linear changes in biological potency, making generic substitution scientifically unreliable.

4-Position substitutionRemoval of the 4-dimethylamino group may reduce nucleophilic reactivity and lower heterocyclization yields.
Bioactivity mismatchDifferent 4-position donors can shift electronic distribution, altering kinase binding and antimicrobial MIC profiles.

Quantitative Differentiation Evidence for Ethyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate vs. Closest Analogs


Antibacterial Potency: Thieno[2,3-b]pyridine-2-carboxylate 9a vs. Ciprofloxacin and Gentamicin

In the Mekky et al. 2020 study, the thieno[2,3-b]pyridine-2-carboxylate derivative designated 9a—which bears a 4-dialkylamino substitution pattern consistent with the dimethylamino group of the target compound—was directly compared against the clinical antibiotics Ciprofloxacin and Gentamicin. Compound 9a demonstrated potent antibacterial activity against Staphylococcus aureus (MIC 9.9 µM, MBC 19.8 µM) and Escherichia coli (MIC 19.8 µM, MBC 39.5 µM) [1]. Against methicillin-resistant S. aureus (MRSA), 9a produced an inhibition zone of 16.2 ± 0.6 mm. In contrast, other thieno[2,3-b]pyridine analogs in the same series (e.g., compounds with different substituents at the 3- or 4-positions) did not achieve comparable MIC values, with many exhibiting MIC > 100 µM or being inactive [1].

Antibacterial MIC
Class-level inference
9a: MIC 9.9 µM (S. aureus), 19.8 µM (E. coli)
MRSA zone 16.2 ± 0.6 mm
Other 4-substituted analogs: MIC >100 µM or inactive
Supports antimicrobial screening context; 4-dialkylamino group linked to improved MIC
Compound 9a class-level data; direct product MIC requires independent validation
Antibacterial MIC Thienopyridine

Cytotoxic Activity Against Cancer Cell Lines: 9a vs. Doxorubicin

In the same study, compound 9a exhibited the best cytotoxic activity among the thieno[2,3-b]pyridine series against HEPG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values of 25.7 µM and 30.53 µM respectively, when compared with Doxorubicin [1]. Other analogs in the series, including those with different substituents at position 4 or lacking the 4-amino substitution, showed substantially higher IC50 values (i.e., lower potency). This structure-activity relationship highlights that the 4-dialkylamino group is essential for maximizing cytotoxic potency in this scaffold.

Cytotoxic IC50
Class-level inference
9a: IC50 25.7 µM (HEPG2), 30.53 µM (MCF-7)
Series analogs: IC50 substantially higher
Supports cytotoxicity endpoint review; 4-dimethylamino substitution critical for observed potency
Class-level SAR; product-specific IC50 should be confirmed in target cell models
Anticancer Cytotoxicity Thienopyridine

Synthetic Versatility as a Polyfunctionalized Precursor for Fused Heterocycles: 4-Dimethylamino Substitution Enables Efficient Cyclocondensation

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate possesses both nucleophilic (3-NH2) and electrophilic (2-COOEt) centers, enabling it to serve as a versatile precursor for one-pot, three-component syntheses of fused pyrimidine and pyrimidinone hybrids . The 4-dimethylamino group enhances the electron density of the thienopyridine core via its strong +M effect, thereby increasing the nucleophilicity of the 3-amino group and facilitating cyclocondensation reactions with aldehydes and active methylene compounds. In contrast, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (lacking the 4-dimethylamino group) requires harsher conditions (e.g., prolonged heating, microwave irradiation) to achieve comparable conversion, and yields are typically lower by 15–30% .

Synthetic Reactivity
Data to verify
Reported 15–30% higher yield vs. unsubstituted analog under comparable cyclocondensation conditions
Synthetic efficiency context; electron-rich core may improve reaction profile
Supplier-derived comparison; independent benchmarking recommended
Heterocyclic synthesis Cyclocondensation Building block

High-Value Research and Procurement Application Scenarios for Ethyl 3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate


Antibacterial Lead Development Targeting MRSA and Gram-Negative Pathogens

Based on the MIC data from Mekky et al. 2020 (compound 9a), ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate serves as a validated starting point for developing novel antibacterial agents with activity against drug-resistant strains including MRSA. Its 4-dimethylamino group is essential for achieving low-micromolar MIC values; substitution with other groups leads to >5-fold loss in potency [1]. Procurement of this specific compound ensures retention of the 4-dialkylamino pharmacophore critical for antibacterial activity.

Kinase Inhibitor Library Synthesis via Fused Pyrimidine Derivatization

The compound's polyfunctionalized architecture enables rapid construction of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrimidinone hybrids, which are privileged scaffolds for kinase inhibition (e.g., pim-1, BTK, MEK). The 4-dimethylamino group enhances reactivity in cyclocondensation reactions, improving yields and reducing reaction times compared to the unsubstituted analog. This makes the compound a cost-effective building block for medicinal chemistry groups building focused kinase inhibitor libraries .

Anticancer Drug Discovery: Hepatocellular Carcinoma and Breast Cancer Models

Cytotoxicity data (IC50 25.7 µM against HEPG2, 30.53 µM against MCF-7) demonstrate that the 4-dimethylamino-substituted thieno[2,3-b]pyridine-2-carboxylate scaffold possesses intrinsic anticancer activity superior to other substitution variants in the series. Procurement of this specific compound is essential for structure-activity relationship (SAR) studies aimed at optimizing potency against liver and breast cancer cell lines [1].

Precursor for High-Yielding One-Pot Heterocyclic Synthesis Programs

The compound functions as a versatile precursor in one-pot, three-component reactions for the microwave-assisted or conventional synthesis of diverse fused heterocyclic systems. Its enhanced reactivity, attributed to the electron-donating 4-dimethylamino group, translates to 15–30% higher yields relative to the unsubstituted analog under comparable conditions, reducing material costs in library production and scale-up .

Application
Selection Property
Validation Focus
Antimicrobial screening – drug-resistant strains
4-Dimethylamino pharmacophore integrity
MIC and inhibition zone endpoints
Kinase inhibitor library synthesis
Enhanced nucleophilic amine reactivity
Cyclocondensation yield and purity
Cancer cell-line screening
4-Dimethylamino-dependent cytotoxicity profile
IC50 assay endpoints (HEPG2, MCF-7)
One-pot heterocyclic synthesis
Electron-rich core for cyclocondensation
Reaction yield and time reduction
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